Cyclo(RGDfK) - 161552-03-0

Cyclo(RGDfK)

Catalog Number: EVT-253709
CAS Number: 161552-03-0
Molecular Formula: C27H41N9O7
Molecular Weight: 603.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclo(Arg-Gly-Asp-D-Phe-Lys), commonly referred to as Cyclo(RGDfK), is a cyclic pentapeptide widely employed in scientific research due to its high affinity and selectivity for αvβ3 and α5β1 integrins. [, , , ] These integrins play crucial roles in various biological processes, including angiogenesis, cell adhesion, migration, and tumor growth. [, , ] Consequently, Cyclo(RGDfK) has emerged as a valuable tool in numerous research areas, such as tumor targeting, tissue engineering, and drug delivery. [, , , , , , ]

Future Directions
  • Development of more potent and selective Cyclo(RGDfK) analogs: Research efforts are focused on designing novel Cyclo(RGDfK) analogs with improved binding affinity, selectivity, and in vivo stability. [, , ]
  • Development of theranostic platforms: Integrating Cyclo(RGDfK) with therapeutic agents and imaging modalities, like nanoparticles loaded with both drugs and imaging agents, holds immense potential for theranostic applications. [, , , ]

Cilengitide (Cyclo(RGDf[NMe]V))

    Compound Description: Cilengitide is a cyclic pentapeptide similar in structure to Cyclo(RGDfK) but with an N-methylated D-phenylalanine and a valine residue instead of lysine. It is a potent and selective inhibitor of αvβ3 and αvβ5 integrins. []

    Relevance: Cilengitide is structurally very similar to Cyclo(RGDfK), with the main difference being the N-methylation of the D-phenylalanine residue and the replacement of lysine with valine. These subtle modifications confer enhanced potency and selectivity towards αvβ3 and αvβ5 integrins compared to Cyclo(RGDfK). []


GluDTPA-Cyclo(RGDfK)

    Compound Description: GluDTPA-Cyclo(RGDfK) is a conjugate of Cyclo(RGDfK) with GluDTPA, a bifunctional chelator used for radiolabeling with radionuclides like Lutetium-177 (177Lu). This compound was designed for integrin αvβ3-positive tumor targeting and imaging. []

    Relevance: This compound directly utilizes the structure of Cyclo(RGDfK) to target αvβ3 integrin. The addition of GluDTPA allows for radiolabeling, facilitating the study of Cyclo(RGDfK)'s biodistribution and its potential for tumor imaging and therapy. []


RAFT-RGD (Regioselectively Addressable Functionalized Template-(cyclo-[RGDfK])4)

    Compound Description: RAFT-RGD is a tetrameric peptide comprised of four Cyclo(RGDfK) units attached to a central RAFT platform. This design amplifies the targeting effect of Cyclo(RGDfK) by increasing its valency and avidity for integrin αvβ3. [, , ]

    Relevance: RAFT-RGD utilizes multiple Cyclo(RGDfK) units, demonstrating the effectiveness of multivalency in increasing binding affinity and targeting efficiency to αvβ3 integrin compared to the monomeric Cyclo(RGDfK). [, , ]


Cyclo[DKP-RGD]-PTX Conjugates

    Compound Description: These are a series of conjugates containing Cyclo[DKP-RGD], a cyclic peptide similar to Cyclo(RGDfK), linked to the chemotherapeutic drug paclitaxel (PTX) through various linkers, including the lysosomally cleavable Gly-Phe-Leu-Gly (GFLG) linker. These conjugates aim to deliver paclitaxel specifically to tumor cells expressing αvβ3 integrin. []

    Relevance: This series of conjugates highlights the use of structurally similar cyclic RGD peptides, like Cyclo[DKP-RGD], for targeted drug delivery. By comparing different linkers and their impact on binding affinity and cell viability, this research offers insights into optimizing the design of targeted therapies that incorporate RGD peptides like Cyclo(RGDfK). []


DFO-cypate-cyclo[RGDfK(≈)]

    Compound Description: This is a multifunctional compound composed of Desferrioxamine (DFO), a metal chelator, linked to a near-infrared (NIR) fluorescent probe, cypate, and Cyclo(RGDfK). This conjugate was designed for potential applications in tumor imaging and treatment by combining the targeting ability of Cyclo(RGDfK) with the imaging capabilities of cypate and the metal-chelating properties of DFO. []

    Relevance: This complex conjugate showcases the versatility of Cyclo(RGDfK) in the design of multifunctional agents. By incorporating the cyclic peptide into a larger structure with a fluorescent probe and a metal chelator, this research expands the potential applications of Cyclo(RGDfK) in areas like tumor imaging and targeted therapy. []


[(18)F]FPyPEGCBT-Cyclo(RGDfK)

    Compound Description: This conjugate combines Cyclo(RGDfK) with [(18)F]FPyPEGCBT, a novel prosthetic group containing fluorine-18 (18F) for Positron Emission Tomography (PET) imaging. The conjugate is designed for integrin αvβ3-targeted imaging. []

    Relevance: Similar to GluDTPA-Cyclo(RGDfK), this conjugate leverages the targeting ability of Cyclo(RGDfK) with the imaging capabilities of a radiolabeled prosthetic group, this time [(18)F]FPyPEGCBT. []


Various Multivalent Cyclo(RGDfK) Derivatives

    Compound Description: These are synthetic derivatives where multiple Cyclo(RGDfK) units are attached to different scaffolds, ranging from dimers and tetramers to larger multimers and even quantum dots. These multivalent structures aim to exploit the avidity effect for enhanced binding to integrin αvβ3. [, , , ]

    Relevance: These multivalent derivatives highlight a consistent theme across the papers: increasing the valency of Cyclo(RGDfK) leads to enhanced binding affinity to integrin αvβ3, demonstrating the importance of multivalency in optimizing the targeting of this integrin. [, , , ]

Source and Classification

Cyclo(-RGDfK) is derived from the tripeptide sequence Arg-Gly-Asp (RGD), which is known for its ability to bind to integrins. The addition of d-Phe (d-phenylalanine) and Lys (lysine) enhances its stability and binding affinity. This compound is primarily synthesized through solid-phase peptide synthesis techniques and is utilized in various applications ranging from drug delivery systems to imaging agents in cancer therapy.

Synthesis Analysis

The synthesis of cyclo(-RGDfK) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides. Key steps include:

  1. Resin Preparation: A resin is functionalized with a linker that can be cleaved later.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
  3. Cyclization: The linear peptide is cyclized by forming a bond between the terminal amino and carboxyl groups, often facilitated by conditions that promote intramolecular reactions.
  4. Cleavage and Purification: The cyclic peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification using high-performance liquid chromatography (HPLC).

Recent advancements have improved the yield and purity of cyclo(-RGDfK) through optimized reaction conditions and purification techniques, achieving high yields in multi-gram quantities .

Molecular Structure Analysis

The molecular structure of cyclo(-RGDfK) can be described as follows:

  • Chemical Formula: C21_{21}H30_{30}N6_{6}O4_{4}
  • Molecular Weight: Approximately 430.52 g/mol
  • Structural Features:
    • The cyclic structure enhances stability against enzymatic degradation.
    • The presence of d-Phe increases hydrophobic interactions, improving binding affinity to integrins.

The three-dimensional conformation of cyclo(-RGDfK) allows it to fit into the binding pocket of integrins effectively, mimicking natural ligands .

Chemical Reactions Analysis

Cyclo(-RGDfK) participates in several chemical reactions, primarily involving:

  1. Binding Interactions: It binds specifically to integrin receptors, facilitating cellular uptake or therapeutic effects.
  2. Conjugation Reactions: Cyclo(-RGDfK) can be conjugated with various drug molecules or imaging agents through chemical linkers, enhancing targeted delivery systems.
  3. Photolytic Reactions: In some studies, cyclo(-RGDfK) has been used in photolytic systems where light exposure triggers specific reactions leading to the release of active compounds .

These reactions are critical for its application in targeted therapies and imaging modalities.

Mechanism of Action

The mechanism of action for cyclo(-RGDfK) primarily involves its interaction with integrin αvβ3:

  • Binding Affinity: Cyclo(-RGDfK) binds with high affinity to the RGD recognition site on αvβ3 integrins.
  • Inhibition of Cell Adhesion: By occupying the binding site, it prevents natural ligands from interacting with the receptor, thereby inhibiting cell adhesion and migration.
  • Therapeutic Applications: This mechanism has implications in cancer therapy where inhibiting tumor cell adhesion can prevent metastasis .

Experimental data indicate that cyclo(-RGDfK) exhibits a significant decrease in integrin-mediated cellular functions when applied in vitro .

Physical and Chemical Properties Analysis

Cyclo(-RGDfK) exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Typically ranges between 200 °C to 220 °C depending on purity.

These properties make cyclo(-RGDfK) suitable for various biological applications where stability and solubility are critical .

Applications

Cyclo(-RGDfK) has diverse applications across several fields:

  1. Targeted Drug Delivery: Used as a targeting ligand for delivering chemotherapeutic agents directly to tumor cells expressing integrins.
  2. Imaging Agents: Conjugated with radioactive isotopes or fluorescent markers for imaging tumor vasculature or monitoring therapeutic efficacy.
  3. Biomaterials Development: Incorporated into biomaterials for tissue engineering applications due to its ability to promote cell adhesion and proliferation.

Research continues to explore novel applications of cyclo(-RGDfK), particularly in developing advanced therapeutic strategies for cancer treatment and regenerative medicine .

Properties

CAS Number

161552-03-0

Product Name

Cyclo(-RGDfK)

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C27H41N9O7

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1

InChI Key

NVHPXYIRNJFKTE-HAGHYFMRSA-N

SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Synonyms

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.